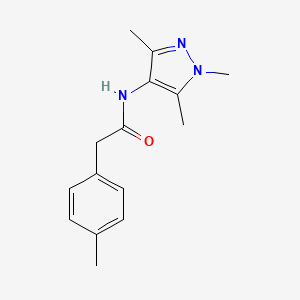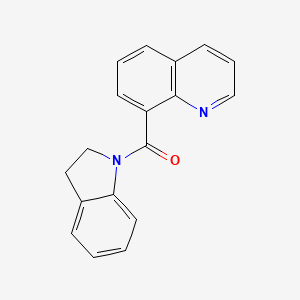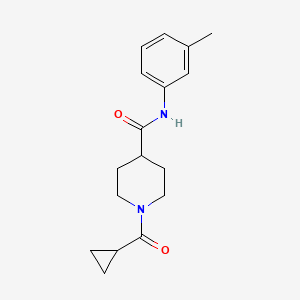
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Wirkmechanismus
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide administration can lead to a number of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and potential therapeutic effects for conditions such as epilepsy, addiction, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABA levels in the brain and the study of its effects on neuronal activity and behavior. However, one limitation is the potential for off-target effects or toxicity at higher doses, which must be carefully monitored in experimental settings.
Zukünftige Richtungen
For research on 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide include further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, anxiety, and depression. Additional studies may also focus on optimizing dosing and delivery methods, as well as investigating potential side effects or toxicities. Finally, research may explore the potential for 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Synthesemethoden
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The initial step involves the reaction of 3-methylphenylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst, such as trifluoroacetic acid, to form the final product, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Its potential therapeutic applications include the treatment of epilepsy, addiction, anxiety, and depression. In preclinical studies, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behaviors in rodents.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-15(11-12)18-16(20)13-7-9-19(10-8-13)17(21)14-5-6-14/h2-4,11,13-14H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZISZHFZCVXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

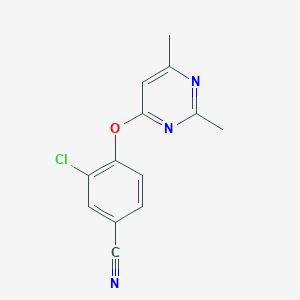

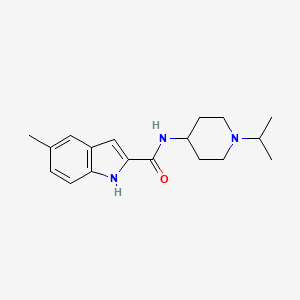
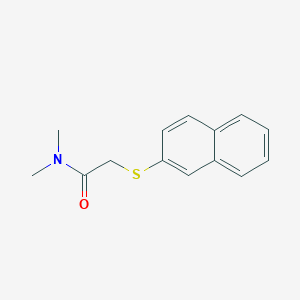
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
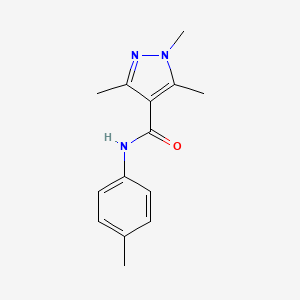

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

